3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-541636 is an H3 antagonist that may play a role in allergic rhinitis.
Scientific Research Applications
Oral Bioavailability Enhancement
- Preformulation Approaches : A study investigated experimental formulations to increase the oral bioavailability of novel piperidine renin inhibitors related to the compound . Results suggested that factors like gut and hepatic metabolism, and intestinal transporters like p-glycoprotein, play a significant role in the limited oral bioavailability of these compounds (Bittner et al., 2002).
Sigma Receptor Binding and Antiproliferative Activity
- Methyl Substitution on Piperidine Ring : Research on methylpiperidines, closely related to the chemical structure , revealed that certain derivatives show potent sigma(1) receptor binding and antiproliferative activity in rat C6 glioma cells, suggesting potential in tumor research and therapy (Berardi et al., 2005).
Synthesis of Selective Estrogen Receptor Modulators
- Synthesis of Carbon-14-Labeled Isotopomer : A study focused on the synthesis of a novel selective estrogen receptor modulator (SERM) that shares structural similarities with the compound . This research contributes to the development of SERMs for therapeutic applications (Kuo et al., 2007).
Hypotensive Activity
- Hypotensive Agents : A series of 2-substituted aminomethyloxy naphthalenes and related compounds, which include structural elements similar to the compound , were synthesized and tested for hypotensive activity, showing significant results compared to propranolol (Tandon et al., 2004).
Synthesis for Heterocyclic Chemistry
- Building Blocks in Synthesis : Research into dimethoxy-butanones, which are related to the core structure of the compound, has led to new routes for the synthesis of various aromatics and heterocycles, expanding the scope of synthetic chemistry applications (Charanraj et al., 2018).
Sigma Receptor Ligand Development
- Sigma Receptor Ligands : Studies on naphthalenealkylamine compounds, structurally related to the compound , have explored their affinities toward sigma receptor subtypes. These compounds have potential applications as PET diagnostic tools and in central nervous system research (Berardi et al., 2009).
Properties
Molecular Formula |
C35H44N2O4 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
3-(4-(4-(4-(3-(3,3-dimethylpiperidin-1-yl)propoxy)phenyl)piperidine-1-carbonyl)naphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C35H44N2O4/c1-35(2)19-5-20-36(25-35)21-6-24-41-29-13-9-26(10-14-29)27-17-22-37(23-18-27)34(40)32-15-11-28(12-16-33(38)39)30-7-3-4-8-31(30)32/h3-4,7-11,13-15,27H,5-6,12,16-25H2,1-2H3,(H,38,39) |
InChI Key |
UZFUMFWJEGINFP-UHFFFAOYSA-N |
SMILES |
OC(CCC1=CC=C(C(N2CCC(C3=CC=C(OCCCN4CCCC(C)(C)C4)C=C3)CC2)=O)C5=C1C=CC=C5)=O |
Canonical SMILES |
CC1(CCCN(C1)CCCOC2=CC=C(C=C2)C3CCN(CC3)C(=O)C4=CC=C(C5=CC=CC=C54)CCC(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-541636, GSK541636, GSK 541636 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.